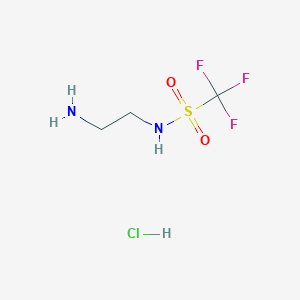

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride is a compound that falls within the broader class of sulfonamides, which are known for their diverse applications in medicinal chemistry and organic synthesis. Sulfonamides typically contain the functional group R-SO2-NH2 and have been utilized in various chemical reactions due to their reactivity and stability .

Synthesis Analysis

The synthesis of sulfonamide derivatives can be achieved through various methods. For instance, the N-chloramine salt of tert-butylsulfonamide has been used as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which suggests that similar methods could potentially be applied to synthesize this compound . Additionally, the reaction of N,N-dichloromethanesulfonamide with trichloroethylene has been shown to produce N-(2,2,2-trichloroethylidene)trifluoromethanesulfonamide, indicating that chlorinated ethylene derivatives might be involved in the synthesis of related trifluoromethanesulfonamide compounds .

Molecular Structure Analysis

The molecular structure of sulfonamides is characterized by the presence of a sulfonyl group attached to an amine. In the case of this compound, the trifluoromethanesulfonamide moiety would contribute to the molecule's electron-withdrawing properties and could influence its reactivity . The presence of the aminoethyl group suggests potential for further modification, such as acylation or arylation, as seen in other sulfonamide derivatives .

Chemical Reactions Analysis

Sulfonamides can participate in a variety of chemical reactions. For example, they can undergo superelectrophilic amidomethylation of aromatics, as demonstrated by the reaction of N-hydroxymethylphthalimide in trifluoromethanesulfonic acid with benzene derivatives . This indicates that this compound could potentially be used in similar electrophilic reactions. Furthermore, the reactivity of sulfonamides toward oxygen- and nitrogen-centered nucleophiles, as well as in C-alkylation of aromatic compounds, has been documented, which could be relevant to the chemical behavior of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamides like this compound are influenced by their functional groups. The trifluoromethanesulfonamide group is known for imparting strong electron-withdrawing effects and acidic properties to the molecule . The stability of sulfonamides in various conditions, including their hydrolytic stability, is an important aspect of their chemical properties. For instance, N-acyl derivatives of N-methylsulfonamides have been evaluated for their stability and potential as prodrugs, which could be an area of interest for the compound as well . Additionally, the ability of sulfonamides to inhibit enzymes, as seen in the case of phenylethanolamine N-methyltransferase inhibitors, suggests that this compound may also have bioactive potential .

科学的研究の応用

Chemical Reactivity and Derivative Formation

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide hydrochloride has been the subject of various studies focusing on its reactivity and potential for forming derivatives. Its chemical reactivity has been explored in different contexts, including oxidation and condensation reactions:

Oxidation and Derivative Formation

N-(1-Hydroxypolychloroethyl)sulfonamides, similar in structure to this compound, have been oxidized with chromium(VI) oxide to yield various derivatives like N-(arylsulfonyl)trichloroacetamides (Rozentsveig et al., 2001).

Condensation with Paraformaldehyde and Oxamide

The compound has been involved in a three-component condensation with paraformaldehyde and oxamide, leading to the formation of linear products, hydrolysis, and cyclization products, showcasing its versatility in different chemical reactions (Meshcheryakov et al., 2010).

Applications in Organic Synthesis

Studies have also delved into the use of this compound in various organic synthesis processes:

Formation of Heterocycles

The compound has shown potential in condensing with different carbonyl compounds to form heterocycles. This is particularly interesting due to its high NH-acidity and the formation of specific stereoelectronic interactions in the molecules of the heterocycles formed (Shainyan & Meshcheryakov, 2009).

Reactions with Cycloalkadienes

In oxidative systems, this compound has been added regio- and stereoselectively to cycloalkadienes, indicating its potential in creating a variety of organic compounds (Moskalik et al., 2013).

Use in Nanofiltration Membranes

Innovative sulfonated aromatic diamine monomers derived from the compound have been synthesized and utilized in the preparation of thin-film composite nanofiltration membranes. These membranes demonstrated improved water flux for the treatment of dye solutions, indicating the compound’s utility in environmental applications (Liu et al., 2012).

Investigation in Inert Environments

The compound's behavior in inert environments, specifically its ability to form monomer and chain associates, has been studied, providing insights into its molecular interactions and potential applications in more complex chemical synthesis processes (Sterkhova et al., 2013).

特性

IUPAC Name |

N-(2-aminoethyl)-1,1,1-trifluoromethanesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F3N2O2S.ClH/c4-3(5,6)11(9,10)8-2-1-7;/h8H,1-2,7H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEXLKBTOZNUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNS(=O)(=O)C(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2499697.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3,4-trifluorophenyl)amino]acetamide](/img/structure/B2499698.png)

![2-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2499701.png)

methanone](/img/structure/B2499704.png)

![N-(2-fluorophenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2499706.png)

![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)